O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate: is an organic compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl group, an ethyl group, and an oxalate ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and toxicity is ongoing to explore its therapeutic potential.
Industry:
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active phenyl derivative, which can then interact with biological targets. The chloro-substituted phenyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity.
Comparison with Similar Compounds
- O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate
- O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate
- O1-[2-(4-Bromophenyl)ethyl] O2-ethyl oxalate
Comparison:
- O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
- O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate: Similar structure but lacks the chloro group, which may influence its chemical stability and reactivity.
- O1-[2-(4-Bromophenyl)ethyl] O2-ethyl oxalate: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
2-O-[2-(4-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGFAZXWLYJLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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